molecular formula C16H15BrN2O2 B13373103 N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B13373103
M. Wt: 347.21 g/mol
InChI Key: UPDMKGOXMHAIBD-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a brominated pyridine ring and a benzofuran moiety, connected by a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 2-pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Amide Bond Formation: The final step involves coupling the brominated pyridine and benzofuran moieties through an amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
  • N-(5-fluoro-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
  • N-(5-methyl-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Uniqueness

N-(5-bromo-2-pyridinyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C16H15BrN2O2/c17-13-3-5-15(18-10-13)19-16(20)6-2-11-1-4-14-12(9-11)7-8-21-14/h1,3-5,9-10H,2,6-8H2,(H,18,19,20)

InChI Key

UPDMKGOXMHAIBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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